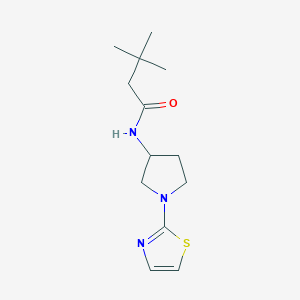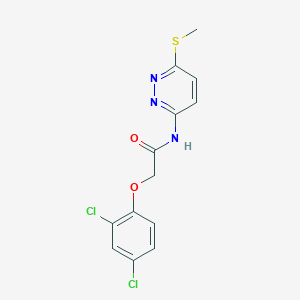
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as pyridate, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since been used in various parts of the world. Pyridate is a selective herbicide that targets broadleaf weeds and is commonly used in rice paddies, soybean fields, and cornfields.
科学的研究の応用
Pharmacological and Safety Profiles : Hudkins et al. (2011) explored the optimization of pyridazin-3-one derivatives, focusing on their potential use in treating attentional and cognitive disorders. Their research highlighted the pharmacological, pharmaceutical, and safety profiles of these compounds (Hudkins et al., 2011).
Antimicrobial Agents : A study by Hossan et al. (2012) synthesized pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, exploring their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of microbial resistance (Hossan et al., 2012).
Chemical Synthesis and Characterization : The work of Mary et al. (2020) involved synthesizing benzothiazolinone acetamide analogs and studying their vibrational spectra and electronic properties. This research has implications for photochemical and thermochemical applications, including their use in dye-sensitized solar cells (Mary et al., 2020).
Chemical Oxidation Studies : Pailloux et al. (2007) described synthetic routes to pyridazin-2-yl derivatives and their chemical oxidation with various agents. This research provides insight into the reactivity and potential applications of these compounds in chemical synthesis (Pailloux et al., 2007).
Synthesis of Fused Azines : Ibrahim and Behbehani (2014) reported a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing their utility in creating fused azines. This study contributes to the field of organic synthesis and the development of new chemical entities (Ibrahim & Behbehani, 2014).
ACAT-1 Inhibition for Disease Treatment : Shibuya et al. (2018) identified a pyridin-3-yl acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity and Molecular Docking : Mehvish and Kumar (2022) synthesized pyridazinone derivatives and evaluated their antioxidant activity and potential anticancer properties through molecular docking studies. This research is significant in the context of developing new therapeutic agents (Mehvish & Kumar, 2022).
Biological Activity of Heterocyclic Compounds : The study by Sayed et al. (2003) focused on the synthesis of pyridazinone derivatives and their potential as antimicrobial and antifungal agents, contributing to the search for new bioactive compounds (Sayed et al., 2003).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-21-13-5-4-11(17-18-13)16-12(19)7-20-10-3-2-8(14)6-9(10)15/h2-6H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLSJSNSHVOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)
![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
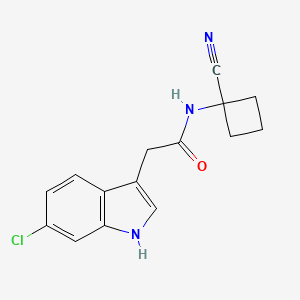
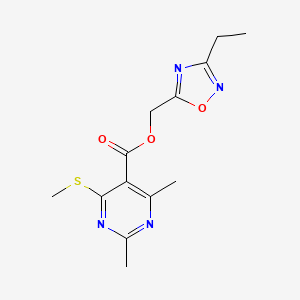

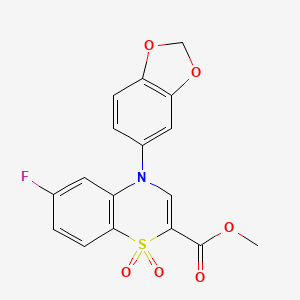
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
